molecular formula C7H7ClF2N2O B12330034 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride

4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride

Cat. No.: B12330034
M. Wt: 208.59 g/mol
InChI Key: CEFKZHDTKDZZPY-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H8Cl2F2N2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro(difluoro)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro(difluoro)methoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

[4-[chloro(difluoro)methoxy]phenyl]hydrazine

InChI

InChI=1S/C7H7ClF2N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2

InChI Key

CEFKZHDTKDZZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)Cl

Origin of Product

United States

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